molecular formula C8H14N2O2 B2415812 (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide CAS No. 2143928-25-8

(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide

Cat. No. B2415812
CAS RN: 2143928-25-8
M. Wt: 170.212
InChI Key: SQVJBOLCRIEICD-NKWVEPMBSA-N
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Description

The compound “(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide” is a type of oxazine, which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This compound is a specific isomer of oxazine, with the relative position of the heteroatoms and the double bonds defining its structure .

Scientific Research Applications

Molecular Electronics: Single-Molecule Switches

(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide: serves as an anchoring group in the construction of single-molecule switches. Researchers have theoretically demonstrated that when conjugated molecules are linked to carbon electrodes via 1,4-oxazine linkers, efficient switching between low-conducting and high-conducting states occurs . This change results from modified energy gaps within the central molecule and charge rearrangement at the molecule–electrode interfaces. The compound’s ability to facilitate intramolecular proton transfer reactions contributes to achieving a remarkable maximum ON/OFF current ratio of 1.5 × 103.

Fundamental Heterocyclic Compound: 1,4-Oxazine

The compound EN300-7538822 is a fundamental heterocyclic molecule. It is the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically. In solution, it exists entirely as the 4H-isomer .

Efficient Synthesis via Ruthenium-Catalyzed Tandem Reactions

Researchers have developed an efficient synthetic strategy for 1,4-oxazines, starting from simple α-amino ketones and diazo pyruvates. This transformation, catalyzed by RuCl3, involves a tandem N–H insertion/cyclization sequence via enol formation .

properties

IUPAC Name

(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-8(11)10-4-5-12-7-3-1-2-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVJBOLCRIEICD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)OCCN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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